molecular formula C19H14FNO3S B11122058 Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11122058
M. Wt: 355.4 g/mol
InChI Key: MVFXLJHTGBGLBA-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a fluorobenzamido group and a phenyl group attached to the thiophene ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 2-(2-fluorobenzamido)-4-phenylthiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction using 2-fluorobenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-(2-fluorobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-fluorobenzamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-fluorobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in the context of its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial cell wall components, leading to cell death. In the case of its potential anticancer activity, it may interfere with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Methyl 2-(2-fluorobenzamido)-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of methyl 2-(2-fluorobenzamido)-4-phenylthiophene-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H14FNO3S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H14FNO3S/c1-24-19(23)16-14(12-7-3-2-4-8-12)11-25-18(16)21-17(22)13-9-5-6-10-15(13)20/h2-11H,1H3,(H,21,22)

InChI Key

MVFXLJHTGBGLBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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